molecular formula C16H8Cl2N2OS B12896052 1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl- CAS No. 881384-49-2

1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-

Cat. No.: B12896052
CAS No.: 881384-49-2
M. Wt: 347.2 g/mol
InChI Key: NIRWXOSYQSFUSV-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl- is a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and other fields

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole derivatives can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the reaction of hydrazides with carboxylic acids, followed by intramolecular cyclization . Additionally, oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine, can also yield 1,3,4-oxadiazoles .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including:

    Oxidation: Oxidative cyclization of hydrazones.

    Reduction: Reduction reactions involving the oxadiazole ring.

    Substitution: Substitution reactions at the phenyl or benzo[b]thienyl groups.

Common Reagents and Conditions

    Oxidative Cyclization: Oxygen, iodine, bromine.

    Substitution Reactions: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include substituted oxadiazoles with varying functional groups, which can be further utilized in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl- stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

881384-49-2

Molecular Formula

C16H8Cl2N2OS

Molecular Weight

347.2 g/mol

IUPAC Name

2-(3,5-dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H8Cl2N2OS/c17-10-6-7-12-11(8-10)13(18)14(22-12)16-20-19-15(21-16)9-4-2-1-3-5-9/h1-8H

InChI Key

NIRWXOSYQSFUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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